4,4',4'',4'''-(Porphine-5,10,15,20-tetrayl)tetrakis(benzenesulfonic acid) tetrasodium salt hydrate
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Overview
Description
4,4’,4’‘,4’‘’-(Porphine-5,10,15,20-tetrayl)tetrakis(benzenesulfonic acid) tetrasodium salt hydrate is a complex organic compound known for its unique structural and chemical properties. This compound is a derivative of porphine, a fundamental structure in many biological molecules, including heme and chlorophyll. The addition of benzenesulfonic acid groups enhances its solubility and reactivity, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’-(Porphine-5,10,15,20-tetrayl)tetrakis(benzenesulfonic acid) tetrasodium salt hydrate typically involves the sulfonation of tetraphenylporphyrin. The process begins with the reaction of benzopyrazine dione with benzopyrazine to form tetraphenylporphyrin, which is then subjected to sulfonation to yield the desired product . The reaction conditions often include the use of sulfuric acid or chlorosulfonic acid as sulfonating agents, with the reaction being carried out under controlled temperatures to ensure complete sulfonation.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
4,4’,4’‘,4’‘’-(Porphine-5,10,15,20-tetrayl)tetrakis(benzenesulfonic acid) tetrasodium salt hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which are useful in catalytic and redox reactions.
Reduction: It can also be reduced under specific conditions to yield reduced forms of the porphyrin ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of higher oxidation states of the porphyrin ring, while reduction can yield reduced porphyrin derivatives .
Scientific Research Applications
4,4’,4’‘,4’‘’-(Porphine-5,10,15,20-tetrayl)tetrakis(benzenesulfonic acid) tetrasodium salt hydrate has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: The compound is employed in the study of enzyme mimetics and as a model for heme-containing proteins.
Industry: The compound is used in the development of sensors and as a component in dye-sensitized solar cells.
Mechanism of Action
The mechanism by which 4,4’,4’‘,4’‘’-(Porphine-5,10,15,20-tetrayl)tetrakis(benzenesulfonic acid) tetrasodium salt hydrate exerts its effects involves its ability to interact with various molecular targets. The porphyrin ring can coordinate with metal ions, facilitating electron transfer reactions. This property is crucial in catalytic processes and in the generation of reactive oxygen species for photodynamic therapy . The benzenesulfonic acid groups enhance the solubility and reactivity of the compound, allowing it to interact with a wide range of biological and chemical systems .
Comparison with Similar Compounds
Similar Compounds
5,10,15,20-Tetraphenyl-21H,23H-porphine-p,p’,p’‘,p’‘’-tetrasulfonic acid tetrasodium hydrate: Similar in structure but differs in the position of sulfonic acid groups.
5,10,15,20-Tetrakis(4-methoxycarbonylphenyl)porphyrin: Contains methoxycarbonyl groups instead of benzenesulfonic acid groups.
Copper phthalocyanine-3,4’,4’‘,4’‘’-tetrasulfonic acid tetrasodium salt: A phthalocyanine derivative with similar sulfonic acid groups.
Uniqueness
4,4’,4’‘,4’‘’-(Porphine-5,10,15,20-tetrayl)tetrakis(benzenesulfonic acid) tetrasodium salt hydrate is unique due to its specific arrangement of benzenesulfonic acid groups, which enhances its solubility and reactivity. This makes it particularly useful in applications requiring high solubility and reactivity, such as in catalysis and photodynamic therapy .
Properties
Molecular Formula |
C44H36N4Na4O17S4 |
---|---|
Molecular Weight |
1113.0 g/mol |
IUPAC Name |
tetrasodium;4-[10,15,20-tris(4-sulfonatophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonate;pentahydrate |
InChI |
InChI=1S/C44H30N4O12S4.4Na.5H2O/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57;;;;;;;;;/h1-24,45,48H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);;;;;5*1H2/q;4*+1;;;;;/p-4 |
InChI Key |
QFJVWFMBTLGPRY-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)[O-])C8=CC=C(C=C8)S(=O)(=O)[O-])C=C4)C9=CC=C(C=C9)S(=O)(=O)[O-])N3)S(=O)(=O)[O-].O.O.O.O.O.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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